Cas no 46353-61-1 (R-Thioctic Acid Tromethamine Impurity)

R-Thioctic Acid Tromethamine Impurity 化学的及び物理的性質

名前と識別子

-

- R-Thioctic Acid Tromethamine Impurity

- ethyl 5-(1,2-dithiolan-3-yl)pentanoate

- Ethyl 5-(dithiolan-3-yl)pentanoate

- DTXSID80456248

- 46353-61-1

- R-Thioctic Acid Tromethamine Impurity; 1,2-Dithiolane-3-pentanoic acid ethyl ester; 1,2-Dithiolane-3-valeric acid, ethyl ester (7CI); Ethyl thioctate; Ethyl-DL-a-lipoate; a-Lipoic acid ethyl ester

- 1,2-Dithiolane-3-pentanoic acid, ethyl ester

- SCHEMBL7462569

- BFHAJYZUWLOZFB-UHFFFAOYSA-N

-

- インチ: InChI=1S/C10H18O2S2/c1-2-12-10(11)6-4-3-5-9-7-8-13-14-9/h9H,2-8H2,1H3

- InChIKey: BFHAJYZUWLOZFB-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 234.07482216Da

- どういたいしつりょう: 234.07482216Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 7

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

R-Thioctic Acid Tromethamine Impurity 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T657870-100mg |

R-Thioctic Acid Tromethamine Impurity |

46353-61-1 | 100mg |

$173.00 | 2023-05-17 | ||

| TRC | T657870-500mg |

R-Thioctic Acid Tromethamine Impurity |

46353-61-1 | 500mg |

$ 800.00 | 2023-09-05 | ||

| TRC | T657870-1g |

R-Thioctic Acid Tromethamine Impurity |

46353-61-1 | 1g |

$1378.00 | 2023-05-17 |

R-Thioctic Acid Tromethamine Impurity 関連文献

-

1. Fabrication of soft-nanocomposites from functional molecules with diversified applicationsPritam Choudhury,Soumik Dinda,Prasanta Kumar Das Soft Matter 2020 16 27

-

Jack Taylor,Anna Huefner,Li Li,Jonathan Wingfield,Sumeet Mahajan Analyst 2016 141 5037

-

Wei Xie,Sebastian Schlücker Phys. Chem. Chem. Phys. 2013 15 5329

-

C. García-Astrain,I. Ahmed,D. Kendziora,O. Guaresti,A. Eceiza,L. Fruk,M. A. Corcuera,N. Gabilondo RSC Adv. 2015 5 50268

-

Hongbo Wang,Yuqing Liu,Gaofeng Rao,Yang Wang,Xinchuan Du,Anjun Hu,Yin Hu,Chuanhui Gong,Xianfu Wang,Jie Xiong Analyst 2021 146 5008

-

Supriya Atta,Tuan Vo-Dinh Analyst 2023 148 1786

R-Thioctic Acid Tromethamine Impurityに関する追加情報

R-Thioctic Acid Tromethamine Impurity (CAS No. 46353-61-1): An In-Depth Overview

R-Thioctic Acid Tromethamine Impurity (CAS No. 46353-61-1) is a significant compound in the field of pharmaceutical research and development. This impurity is a byproduct that can form during the synthesis of R-Thioctic Acid and its derivatives, particularly when Tromethamine is used as a base or buffer. Understanding the properties, formation, and potential impacts of this impurity is crucial for ensuring the safety and efficacy of pharmaceutical products.

R-Thioctic Acid, also known as R-Lipoic Acid, is a naturally occurring compound with potent antioxidant properties. It plays a vital role in energy metabolism and has been studied extensively for its therapeutic potential in various medical conditions, including diabetes, neurodegenerative diseases, and cardiovascular disorders. The presence of impurities like R-Thioctic Acid Tromethamine Impurity can affect the stability, bioavailability, and therapeutic efficacy of these compounds.

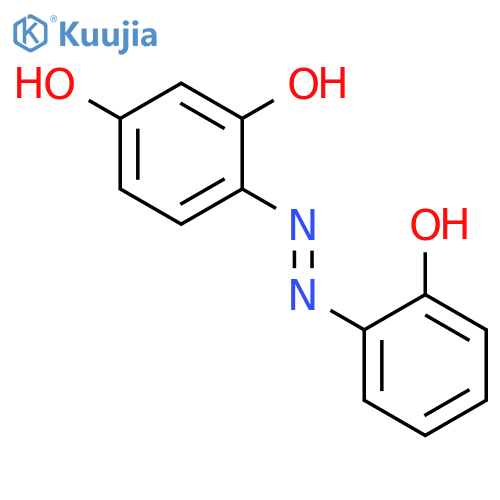

The chemical structure of R-Thioctic Acid Tromethamine Impurity (CAS No. 46353-61-1) is characterized by the presence of a thioctic acid moiety and a tromethamine group. Thioctic acid, with its unique disulfide bond, is known for its redox properties, which contribute to its antioxidant activity. Tromethamine, on the other hand, is a tertiary amine that acts as a buffering agent and can influence the pH stability of formulations containing thioctic acid.

Recent studies have highlighted the importance of monitoring and controlling impurities like R-Thioctic Acid Tromethamine Impurity during the manufacturing process. For instance, a study published in the Journal of Pharmaceutical Sciences in 2022 investigated the impact of various impurities on the stability and bioavailability of thioctic acid formulations. The results showed that even trace amounts of impurities can significantly affect the pharmacokinetic profile and therapeutic outcomes.

In another study published in Pharmaceutical Research, researchers explored the formation mechanisms of R-Thioctic Acid Tromethamine Impurity. They found that the impurity primarily forms during the neutralization step when tromethamine is used to adjust the pH of thioctic acid solutions. The study also provided insights into methods to minimize impurity formation, such as optimizing reaction conditions and using alternative buffering agents.

The regulatory landscape for pharmaceutical impurities has become increasingly stringent in recent years. Regulatory bodies such as the FDA and EMA have established guidelines for controlling impurities in drug substances and products. These guidelines emphasize the need for thorough characterization and quantification of impurities like R-Thioctic Acid Tromethamine Impurity. Advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) are commonly used to detect and quantify these impurities.

In addition to regulatory compliance, controlling impurities is essential for maintaining product quality and patient safety. The presence of impurities can lead to adverse reactions, reduced efficacy, or instability in drug formulations. Therefore, pharmaceutical companies invest significant resources in developing robust manufacturing processes that minimize impurity formation.

The development of new analytical methods for detecting and quantifying R-Thioctic Acid Tromethamine Impurity continues to be an active area of research. For example, a recent study published in Journal of Chromatography A described a novel HPLC method with tandem mass spectrometry (HPLC-MS/MS) that offers high sensitivity and specificity for detecting this impurity at trace levels. This method has been validated for use in quality control laboratories to ensure compliance with regulatory standards.

Beyond analytical methods, efforts are also being made to develop more efficient synthetic routes that minimize impurity formation. Green chemistry principles are increasingly being applied to pharmaceutical synthesis to reduce environmental impact while improving product purity. For instance, researchers at a leading pharmaceutical company have developed a novel synthetic pathway for thioctic acid that significantly reduces the formation of R-Thioctic Acid Tromethamine Impurity. This approach involves using environmentally friendly solvents and catalysts to optimize reaction conditions.

In conclusion, R-Thioctic Acid Tromethamine Impurity (CAS No. 46353-61-1) is a critical consideration in the development and manufacturing of thioctic acid-based pharmaceuticals. Understanding its properties, formation mechanisms, and potential impacts on product quality is essential for ensuring safe and effective drug products. Ongoing research in this area continues to advance our knowledge and improve methods for controlling this important impurity.

46353-61-1 (R-Thioctic Acid Tromethamine Impurity) 関連製品

- 2680745-64-4(benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate)

- 2138545-58-9(9-(2-Nitrobenzenesulfonyl)-5-oxa-2,9-diazaspiro[3.5]nonane)

- 1216543-26-8(Methyl-d3 Paraben)

- 731811-62-4(trans-2-(2-pyridyl)cyclopropanecarboxylic acid)

- 78761-26-9(D(-)-Ac-α-phenylglycinol)

- 2171194-22-0(5-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-fluorobenzoic acid)

- 1340517-09-0(3-(3-bromophenyl)methylpyrrolidine-3-carboxylic acid)

- 2248276-87-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate)

- 58509-95-8(Pentanamide, N-1H-imidazo[4,5-b]pyridin-7-yl-)

- 2228680-80-4(tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-ylcarbamate)